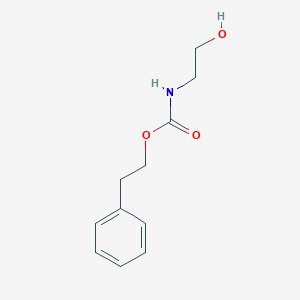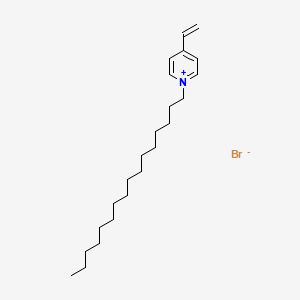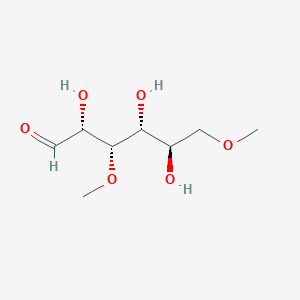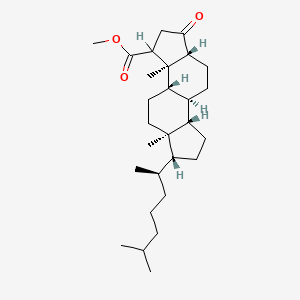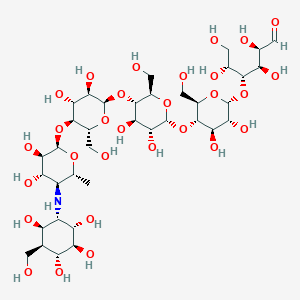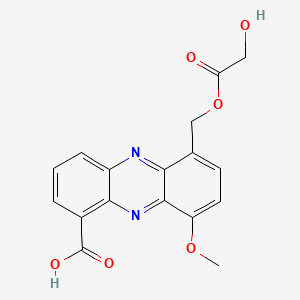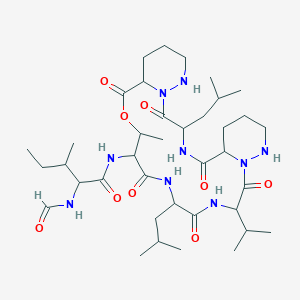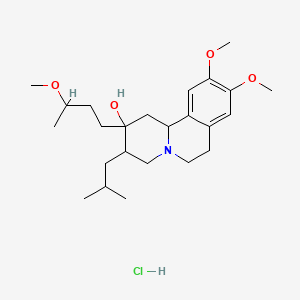![molecular formula C14H13N3O2S2 B1203733 N-[4-[[acetamido(sulfanylidene)methyl]amino]phenyl]-2-thiophenecarboxamide](/img/structure/B1203733.png)
N-[4-[[acetamido(sulfanylidene)methyl]amino]phenyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[[acetamido(sulfanylidene)methyl]amino]phenyl]-2-thiophenecarboxamide is an aromatic amide.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-[4-[[acetamido(sulfanylidene)methyl]amino]phenyl]-2-thiophenecarboxamide and its derivatives have been synthesized and characterized in various studies. For instance, Arora, Saravanan, Mohan, and Bhattacharjee (2012) synthesized 2-Amino-4-(4-acetamido phenyl) Thiophene-3carboxamide and screened its antimicrobial activity. This compound was synthesized using the Gewald reaction, a method known for the synthesis of thiophene derivatives, which are important in pharmaceuticals and materials science (Arora, Saravanan, Mohan, & Bhattacharjee, 2012).
Biological Activities
Several studies have explored the biological activities of compounds related to N-[4-[[acetamido(sulfanylidene)methyl]amino]phenyl]-2-thiophenecarboxamide. For example, derivatives of this compound have been evaluated for antimicrobial activity. Arora et al. (2012) reported on the antimicrobial properties of some Schiff bases derived from 2-Amino-4-(4-acetamido phenyl) Thiophene-3carboxamide, highlighting the potential of these compounds in addressing bacterial and fungal infections (Arora et al., 2012). Moreover, Karanth, Narayana, Sarojini, Kumar, and Byrappa (2019) studied the crystal structure, Hirshfeld surfaces, and biological studies of 4,5-dihydro-1,3,4-oxadiazole-2-thiones, which include derivatives related to the compound . They reported promising antibacterial and antioxidant activities of these derivatives (Karanth et al., 2019).
Potential in Anticonvulsant Therapy
In the context of central nervous system (CNS) applications, derivatives of N-[4-[[acetamido(sulfanylidene)methyl]amino]phenyl]-2-thiophenecarboxamide have been evaluated for their potential in anticonvulsant therapy. Bhattacharjee, Saravanan, and Mohan (2011) synthesized and characterized some Schiff bases of 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide and evaluated them for CNS depressant activity (Bhattacharjee, Saravanan, & Mohan, 2011).
Antimicrobial and Antifungal Properties
Studies have consistently shown that various derivatives of this compound exhibit antimicrobial and antifungal properties. For example, Baviskar, Khadabadi, and Deore (2013) synthesized N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide and its derivatives, which demonstrated promising antimicrobial activity against various bacterial strains and fungi (Baviskar, Khadabadi, & Deore, 2013).
Propiedades
Nombre del producto |
N-[4-[[acetamido(sulfanylidene)methyl]amino]phenyl]-2-thiophenecarboxamide |
|---|---|
Fórmula molecular |
C14H13N3O2S2 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
N-[4-(acetylcarbamothioylamino)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H13N3O2S2/c1-9(18)15-14(20)17-11-6-4-10(5-7-11)16-13(19)12-3-2-8-21-12/h2-8H,1H3,(H,16,19)(H2,15,17,18,20) |
Clave InChI |
WUBOIYCIGKCDMC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



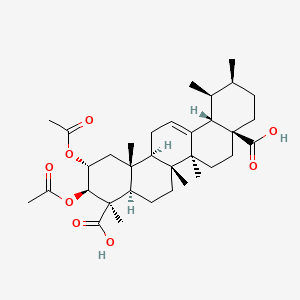
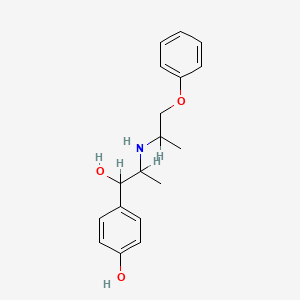
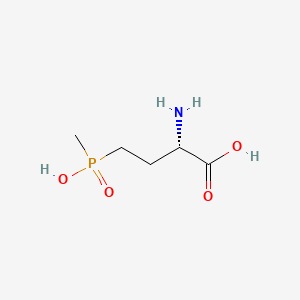
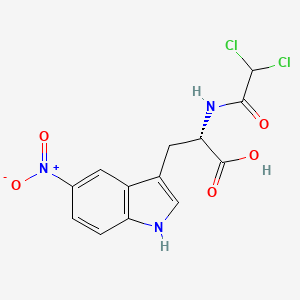
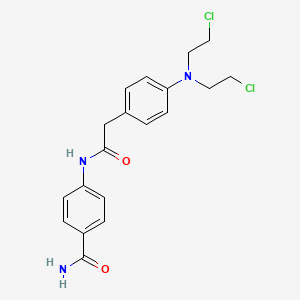
![(2S,3R,4S,5R,6S)-2-methyl-6-phenoxy-3-[[(1R)-5,6,7-trimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]oxane-3,4,5-triol](/img/structure/B1203658.png)
